N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-9(15-8-3-4-8)5-6-11-10(7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ZBNNNJYGLOMBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4-cyclopropoxy-3-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a sulfonamide group attached to a pyridine ring but with different substituents.
Cyclopropyl(4-methylpyridin-2-yl)methylamine: This compound has a similar pyridine ring structure but lacks the sulfonamide group.
Uniqueness
N-(4-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s reactivity and interaction with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
